molecular formula C13H21NO3 B2764013 Tert-butyl 3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate CAS No. 2490406-07-8

Tert-butyl 3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate

Cat. No. B2764013
CAS RN: 2490406-07-8
M. Wt: 239.315
InChI Key: RNTYMYMQLFWACF-UHFFFAOYSA-N
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Description

“Tert-butyl 3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C13H21NO3 . It is a derivative of bicyclo[1.1.1]pentanes (BCPs), which are important bioisosteres of 1,4-disubstituted arenes, tert-butyl, and acetylenic groups .


Synthesis Analysis

The synthesis of BCPs bearing carbon and halogen substituents can be achieved under exceptionally mild reaction conditions, via triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.0 1,3]pentane (TCP) with alkyl halides . This chemistry displays broad substrate scope and functional group tolerance, enabling application to BCP analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate” is based on the bicyclo[1.1.1]pentane core, with additional functional groups attached .


Chemical Reactions Analysis

The BCP halide products can be converted to the parent phenyl/tert-butyl surrogates through triethylborane-promoted dehalogenation, or to other derivatives including carbonyls, alcohols, and heterocycles .

Scientific Research Applications

Bioisosteric Replacement in Drug Design

Bicyclo[1.1.1]pentanes (BCPs) serve as valuable bioisosteres for 1,4-disubstituted arenes. By replacing aromatic rings with BCP analogues, researchers can enhance drug properties such as metabolic stability, lipophilicity, and solubility. Tert-butyl 3-(3-hydroxybicyclo[1.1.1]pentan-1-yl)azetidine-1-carboxylate can be explored as a bioisostere in drug design, potentially improving the pharmacokinetic profile of drug candidates .

Chiral Catalysts and Ligands

Chirality plays a vital role in asymmetric synthesis. The bicyclo[1.1.1]pentane framework of this compound offers a chiral environment. Researchers can investigate its potential as a chiral catalyst or ligand in asymmetric transformations, providing access to enantioselective reactions.

Future Directions

The future directions for the study and application of this compound could involve further exploration of its synthesis, properties, and potential applications. The development of methods for the synthesis of heteroatom-substituted BCPs could also be a promising area of future research .

properties

IUPAC Name

tert-butyl 3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-11(2,3)17-10(15)14-4-9(5-14)12-6-13(16,7-12)8-12/h9,16H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTYMYMQLFWACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C23CC(C2)(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate

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